molecular formula C28H40Br2Si B1427023 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole CAS No. 891182-24-4

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole

Cat. No.: B1427023
CAS No.: 891182-24-4
M. Wt: 564.5 g/mol
InChI Key: FPSGCUROGVMFJQ-UHFFFAOYSA-N
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Description

3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole: is a chemical compound with the molecular formula C28H40Br2Si . It is a derivative of dibenzo[b,d]silole, characterized by the presence of two bromine atoms at the 3 and 7 positions and two octyl groups at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole typically involves the bromination of 5,5-dioctyl-5H-dibenzo[b,d]silole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Examples include amines, thiols, and alkoxides.

    Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products:

Scientific Research Applications

Chemistry:

    Organic Electronics: 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Materials Science: It is used in the development of novel materials with unique electronic properties.

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential as a building block for biologically active compounds.

Industry:

Mechanism of Action

The mechanism of action of 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole is primarily related to its ability to participate in electronic interactions due to the presence of bromine atoms and octyl groups. These interactions can influence the electronic properties of materials in which it is incorporated. The compound can interact with various molecular targets and pathways, depending on its application, such as in organic electronics or drug development .

Comparison with Similar Compounds

  • 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
  • 3,7-Dibromo-5,5-diphenyl-5H-dibenzo[b,d]silole

Comparison:

Properties

IUPAC Name

3,7-dibromo-5,5-dioctylbenzo[b][1]benzosilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40Br2Si/c1-3-5-7-9-11-13-19-31(20-14-12-10-8-6-4-2)27-21-23(29)15-17-25(27)26-18-16-24(30)22-28(26)31/h15-18,21-22H,3-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSGCUROGVMFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728216
Record name 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891182-24-4
Record name 3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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